CT-721

Bcr-Abl T315I Drug resistance CML therapy

CT-721 addresses the critical T315I resistance gap, maintaining 65.0 nM potency where imatinib and dasatinib fail. Its slow, tight-binding kinetics (EI t1/2=216 min) enable sustained target engagement in washout studies. Validated in K562/KU812 xenografts with favorable rat PK (T1/2 8.83 hr). Ideal for T315I resistance mechanism studies, combination therapy screening, and pharmacodynamic modeling of sustained kinase inhibition.

Molecular Formula C30H29ClN6O
Molecular Weight 525.0 g/mol
Cat. No. B12430244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCT-721
Molecular FormulaC30H29ClN6O
Molecular Weight525.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CC3)N4CCN(CC4)C)C#CC5=CN=C6N5N=C(C=C6)Cl
InChIInChI=1S/C30H29ClN6O/c1-20-3-7-24(18-21(20)4-8-25-19-32-29-12-11-28(31)34-37(25)29)33-30(38)23-5-9-26-22(17-23)6-10-27(26)36-15-13-35(2)14-16-36/h3,5,7,9,11-12,17-19,27H,6,10,13-16H2,1-2H3,(H,33,38)
InChIKeyUKRXMBYVZRAMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CT-721: A Potent and Time-Dependent Bcr-Abl Kinase Inhibitor with Anti-CML Activity for Preclinical Research Procurement


CT-721 is a small-molecule Bcr-Abl kinase inhibitor (CAS 1388710-60-8; C30H29ClN6O; MW 525.04) characterized as a potent, ATP-competitive inhibitor with time-dependent kinetics and slow-tight binding properties [1]. It has demonstrated activity against both wild-type Bcr-Abl (IC50 21.3 nM) and the T315I gatekeeper mutant (IC50 65.0 nM), a key driver of resistance to first- and second-generation TKIs [1]. In preclinical studies, CT-721 has exhibited strong in vitro and in vivo anti-CML efficacy, a favorable pharmacokinetic profile in rats (T1/2 8.83 hr; AUC0-INF 5424 hr*ng/mL at 5 mg/kg PO), and sustained target inhibition in cellular models [1][2].

Why Bcr-Abl Inhibitor Selection Requires Quantitative Differentiation: The Case Against Generic Substitution of CT-721


Generic substitution among Bcr-Abl kinase inhibitors is not scientifically valid due to substantial differences in T315I mutant coverage, inhibitory kinetics (time-dependent vs. reversible binding), and resulting pharmacodynamic durability. While many approved TKIs (e.g., imatinib, dasatinib, nilotinib, bosutinib) are clinically ineffective against the T315I gatekeeper mutation, CT-721 retains nanomolar potency [1][2]. Furthermore, CT-721's slow, tight-binding mechanism confers a prolonged residence time (EI t1/2 = 216 min) and sustained pathway suppression that reversible inhibitors lack, a property with direct implications for dosing frequency and efficacy against resistant subclones [1][3]. Therefore, substituting CT-721 with another Bcr-Abl inhibitor without considering these specific, quantifiable parameters would compromise experimental validity and therapeutic relevance.

CT-721 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Bcr-Abl Inhibitors


Potency Against T315I Gatekeeper Mutation: CT-721 vs. Approved TKIs

CT-721 inhibits the T315I mutant Bcr-Abl kinase with an IC50 of 65.0 ± 6.2 nM, a potency similar to the third-generation inhibitor ponatinib (data not shown) [1]. In contrast, first- and second-generation TKIs are ineffective: imatinib (>6400 to >20,000 nM), dasatinib (137 to >1000 nM), nilotinib (697 to >10,000 nM), and bosutinib (1890 nM) exhibit markedly reduced or absent activity against T315I [2].

Bcr-Abl T315I Drug resistance CML therapy

Time-Dependent Inhibition and Prolonged Target Residence Time: CT-721 vs. Reversible Inhibitors

CT-721 functions as a slow- and tight-binding inhibitor, a mechanistic differentiation from most reversible ATP-competitive TKIs (e.g., imatinib, dasatinib). Pre-incubation of Abl kinase with CT-721 for 2 hours reduced the IC50 by 9-fold (from 12.1 nM to 1.3 nM) [1]. The inhibitor-enzyme complex exhibits a slow dissociation rate (Koff = 3.22 × 10⁻³ min⁻¹) and a long residence half-life (EI t1/2 = 216 minutes) [1]. This results in sustained inhibition of Bcr-Abl and downstream Crkl phosphorylation in K562 cells for at least 24 hours after compound washout [2].

Kinase inhibitor kinetics Slow-binding inhibitor Pharmacodynamics

In Vivo Antitumor Efficacy in K562 Xenograft Model: Dose-Dependent Tumor Regression

In a K562 CML xenograft model, oral administration of CT-721 produced dose-dependent tumor growth inhibition (TGI) and tumor regression at higher doses [1]. At 5 mg/kg, TGI was 51.4%; at 15 mg/kg, TGI increased to 76%; at 45 mg/kg, CT-721 induced complete tumor regression in 90% of mice (p < 0.01) with no significant body weight loss, indicating a favorable therapeutic window [1]. While direct comparator studies are not reported, the degree of tumor regression at 45 mg/kg exceeds the typical cytostatic effects of many Bcr-Abl inhibitors in this model.

In vivo efficacy Xenograft model Tumor growth inhibition

Pharmacokinetic Profile in Rats: Favorable Exposure and Half-Life

CT-721 exhibited a favorable pharmacokinetic profile in Sprague-Dawley rats following a single oral dose of 5 mg/kg [1]. Key parameters include a terminal half-life (T1/2) of 8.83 hours, a time to maximum concentration (Tmax) of 6.67 hours, a maximum concentration (Cmax) of 303 ng/mL, and an area under the curve (AUC0-INF) of 5424 hr*ng/mL [1]. Additionally, CT-721 did not significantly inhibit major liver CYP450 enzymes (IC50 > 10 μM for all tested isoforms) [1].

Pharmacokinetics Oral bioavailability Drug metabolism

Selectivity Profile: Potent Inhibition of Additional Clinically Relevant Kinases

Beyond Bcr-Abl, CT-721 also potently inhibits c-Kit (IC50 = 9.2 nM) and VEGFR2 (IC50 = 48.9 nM), with moderate activity against PDGFRβ (106 nM) and EGFR (130 nM) [1]. This multi-target profile distinguishes it from highly selective Bcr-Abl inhibitors like imatinib (which also inhibits c-Kit and PDGFR) or nilotinib, and may contribute to broader anti-tumor activity in CML and other kinase-driven malignancies.

Kinase selectivity c-Kit VEGFR2

Optimal Preclinical Application Scenarios for CT-721 Based on Quantitative Differentiation


Investigating T315I-Mediated Resistance in CML

CT-721 is ideally suited for in vitro and in vivo studies focused on the T315I gatekeeper mutation. Its IC50 of 65.0 nM against T315I mutant Bcr-Abl directly addresses a critical gap in first- and second-generation TKI coverage [1]. Researchers can use CT-721 as a tool compound to validate T315I-dependent resistance mechanisms, to screen for novel combination therapies that overcome this resistance, or as a positive control in assays evaluating next-generation inhibitors.

Sustained Target Inhibition and Washout Studies

The slow, tight-binding kinetics of CT-721 (EI t1/2 = 216 min) make it a valuable tool for studying the pharmacodynamics of prolonged target engagement [1]. Its ability to maintain inhibition of Bcr-Abl signaling for >24 hours after compound washout in cellular models [2] allows researchers to design experiments exploring the biological consequences of sustained vs. transient kinase inhibition, with implications for dosing schedule optimization.

In Vivo CML Xenograft Efficacy Models

CT-721 is validated for use in K562 and KU812 CML xenograft models, demonstrating robust, dose-dependent tumor growth inhibition and complete regression at 45 mg/kg [1]. Its favorable rat PK profile (T1/2 8.83 hr) supports convenient once-daily oral dosing [1]. This makes CT-721 a reliable positive control or test article for in vivo efficacy studies of novel anti-leukemic agents, particularly those targeting resistant disease.

Multi-Kinase Profiling in CML and Related Myeloid Malignancies

Given its potent inhibition of c-Kit (IC50 9.2 nM) and VEGFR2 (IC50 48.9 nM) in addition to Bcr-Abl [1], CT-721 can be employed in studies investigating the role of these parallel signaling pathways in CML progression, bone marrow microenvironment interactions, or in other myeloid malignancies where c-Kit (e.g., systemic mastocytosis, AML) or VEGFR2 play a pathogenic role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for CT-721

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.